5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, a fluorine atom on the phenyl ring, and a carboxamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloropyridine-3-carboxylic acid and 3-fluoroaniline.
Amidation Reaction: The carboxylic acid group of 5,6-dichloropyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This activated intermediate then reacts with 3-fluoroaniline to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance reaction efficiency and yield. Additionally, automated purification systems can be employed to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized products such as pyridine N-oxides.
Reduction Reactions: Reduced products such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is employed in chemical biology research to probe biological pathways and processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
- 5,6-dichloro-N-(3-methylphenyl)pyridine-3-carboxamide
- 5,6-dichloro-N-(3-bromophenyl)pyridine-3-carboxamide
Uniqueness
5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-10-4-7(6-16-11(10)14)12(18)17-9-3-1-2-8(15)5-9/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLQKNXFIBMFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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